Caprospinol

Vue d'ensemble

Description

Le Caprospinol, également connu sous le nom de caproate de diosgénine, est un médicament à petite molécule qui s'est révélé prometteur dans le traitement de la maladie d'Alzheimer. Il est un dérivé de la diosgénine, une saponine stéroïdienne naturelle présente dans diverses plantes. Le this compound a été étudié pour sa capacité à éliminer les plaques bêta-amyloïdes du cerveau, à améliorer l'histopathologie cérébrale et à restaurer la fonction de la mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Caprospinol est synthétisé à partir de la diosgénine par une série de réactions chimiques. La principale voie de synthèse implique l'estérification de la diosgénine avec l'acide hexanoïque. La réaction nécessite généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est effectuée sous reflux pour assurer une conversion complète .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et une surveillance continue des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Le produit final est purifié par cristallisation ou par techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Caprospinol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : La réduction du this compound peut produire des dérivés alcooliques.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du groupe ester, pour former différents dérivés d'esters.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les chlorures d'acide ou les anhydrides sont couramment utilisés pour les réactions d'estérification.

Principaux produits :

Oxydation : Cétones et acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés d'esters.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés stéroïdiens.

Biologie : Étudié pour ses propriétés neuroprotectrices et sa capacité à éliminer les plaques bêta-amyloïdes.

Médecine : Agent thérapeutique potentiel pour la maladie d'Alzheimer, montrant des promesses dans les études précliniques.

Industrie : Utilisé dans la production de médicaments et de compléments stéroïdiens

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant directement aux peptides bêta-amyloïdes, inhibant la formation de ligands diffusibles neurotoxiques dérivés de l'amyloïde. Cette liaison forme des complexes stables avec les peptides, empêchant leur agrégation en plaques. De plus, le this compound protège la fonction mitochondriale, préservant ainsi la viabilité cellulaire et réduisant la mort cellulaire .

Composés Similaires :

Diosgénine : Le composé parent dont le this compound est dérivé. La diosgénine elle-même a montré diverses activités biologiques, mais elle ne possède pas les propriétés anti-amyloïdes spécifiques du this compound.

22R-Hydroxycholestérol : Un autre composé stéroïdien aux propriétés neuroprotectrices, mais qui diffère par son mécanisme d'action et son activité stéroïdogénique.

Ligands Bivalents Curcumine-Diosgénine : Ces composés combinent les propriétés de la curcumine et de la diosgénine, montrant une activité multifonctionnelle contre la maladie d'Alzheimer.

Unicité : Le this compound est unique en sa capacité à éliminer les plaques bêta-amyloïdes et à protéger la fonction mitochondriale sans se lier aux récepteurs stéroïdiens connus. Cela en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer, le distinguant des autres composés similaires .

Applications De Recherche Scientifique

Neuroprotective Effects

Caprospinol exhibits significant neuroprotective properties, particularly against beta-amyloid-induced neurotoxicity, which is a hallmark of Alzheimer's disease. Research indicates that this compound can:

- Bind to beta-amyloid (Aβ42) : This binding reduces plaque formation in the brain, which is crucial for mitigating neurodegeneration associated with Alzheimer's disease .

- Scavenge Aβ42 monomers : this compound's ability to interact with Aβ42 monomers helps prevent their aggregation into toxic oligomers .

- Protect mitochondrial function : It interacts with components of the mitochondrial respiratory chain, thereby maintaining mitochondrial integrity and function. This action is vital for neuronal survival and overall brain health .

Cognitive Improvement in Animal Models

In various preclinical studies involving animal models of Alzheimer's disease, this compound has demonstrated the ability to:

- Restore cognitive function : In pharmacological rat models, this compound administration resulted in significant improvements in memory and cognitive performance comparable to control groups .

- Reduce amyloid deposits : Long-term treatment with this compound has been shown to decrease amyloid plaque accumulation in the brain, further supporting its potential as a disease-modifying agent .

Safety Profile and Pharmacokinetics

This compound is characterized by a favorable safety profile:

- Non-mutagenic and non-genotoxic : Studies indicate that this compound does not bind to known steroid receptors nor exhibit mutagenic or genotoxic properties, making it a safer alternative compared to traditional steroid drugs .

- Crosses the blood-brain barrier : This ability allows this compound to exert its effects directly within the central nervous system, enhancing its therapeutic potential for neurological disorders .

Future Directions and Clinical Development

This compound is currently under investigation as a potential disease-modifying drug for Alzheimer's disease. Key aspects of ongoing research include:

- Long-term toxicity studies : These studies aim to further evaluate the safety and efficacy of this compound over extended periods .

- Investigational New Drug application : Samaritan Pharmaceuticals has filed for an Investigational New Drug application with the FDA to initiate clinical trials, indicating progress towards human testing .

Mécanisme D'action

Caprospinol exerts its effects by binding directly to beta-amyloid peptides, inhibiting the formation of neurotoxic amyloid-derived diffusible ligands. This binding forms stable complexes with the peptides, preventing their aggregation into plaques. Additionally, this compound protects mitochondrial function, thereby preserving cell viability and reducing cell death .

Comparaison Avec Des Composés Similaires

Diosgenin: The parent compound from which caprospinol is derived. Diosgenin itself has shown various biological activities but lacks the specific anti-amyloid properties of this compound.

22R-Hydroxycholesterol: Another steroidal compound with neuroprotective properties but differs in its mechanism of action and steroidogenic activity.

Curcumin-Diosgenin Bivalent Ligands: These compounds combine the properties of curcumin and diosgenin, showing multifunctional activity against Alzheimer’s disease.

Uniqueness: this compound is unique in its ability to clear beta-amyloid plaques and protect mitochondrial function without binding to known steroid receptors. This makes it a promising candidate for the treatment of Alzheimer’s disease, distinguishing it from other similar compounds .

Activité Biologique

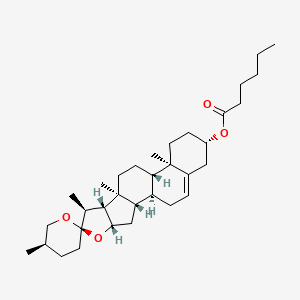

Caprospinol, chemically known as (22R,25R)-20α-spirost-5-en-3β-yl hexanoate, is a steroid compound derived from 22R-hydroxycholesterol. It has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

This compound exhibits multiple mechanisms that contribute to its neuroprotective effects:

- Binding to Beta-Amyloid (Aβ) Peptides : this compound binds to Aβ(42), a peptide implicated in the formation of amyloid plaques in AD. This interaction reduces plaque formation and protects neuronal cells from Aβ-induced neurotoxicity .

- Mitochondrial Interaction : The compound interacts with components of the mitochondrial respiratory chain, exhibiting an anti-uncoupling effect that may enhance mitochondrial function and energy production in neurons .

- Sigma-1 Receptor Ligand : this compound acts as a ligand for the sigma-1 receptor, which plays a role in neuroprotection and modulating cellular stress responses .

- Neurosteroid Synthesis : By facilitating cholesterol transport into mitochondria, this compound promotes the synthesis of neuroactive steroids, which are crucial for maintaining neuronal health .

Pharmacological Effects

This compound has demonstrated significant pharmacological effects in preclinical studies:

- Cognitive Improvement : In pharmacological rat models of Alzheimer's disease, this compound has been shown to restore cognitive function and reduce amyloid deposits in the brain .

- Neuroprotection : The compound protects neuronal cells against various forms of neurotoxicity, including that induced by Aβ(42) oligomers .

- Safety Profile : this compound has been reported to be devoid of mutagenic and genotoxic properties and shows no acute toxicity in rodent models, making it a promising candidate for further clinical development .

Table 1: Summary of Key Research Findings on this compound

Case Study: Efficacy in Alzheimer's Disease Models

In a significant study published by Samaritan Pharmaceuticals, this compound was evaluated for its efficacy in reducing amyloid plaques and improving cognitive performance in a rat model of Alzheimer's disease. The results indicated that this compound not only reduced amyloid burden but also significantly enhanced memory and learning capabilities as assessed through behavioral tests. This study supports the potential application of this compound as a disease-modifying agent for Alzheimer's disease .

Propriétés

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-AAPULDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death. | |

| Record name | Caprospinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4952-56-1 | |

| Record name | Caprospinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprospinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAPROSPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.